N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide
Description
This compound features a complex fused pyrano-chromen core with a tetrahydro-2H-pyran-4-ylmethyl acetamide substituent. Its structure includes a 4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl moiety linked via an ether oxygen to an acetamide group. The tetrahydro-2H-pyran (THP) ring is a common protecting group in organic synthesis, as seen in related compounds like N-((tetrahydro-2H-pyran-2-yl)oxy)acetamide (S1) .
Properties
Molecular Formula |
C23H29NO6 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C23H29NO6/c1-14-10-20(26)29-22-16-4-7-23(2,3)30-17(16)11-18(21(14)22)28-13-19(25)24-12-15-5-8-27-9-6-15/h10-11,15H,4-9,12-13H2,1-3H3,(H,24,25) |
InChI Key |
PZZYIYWRQPZAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCC4CCOCC4)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Chromenone Moiety: This can be achieved through a condensation reaction between a chromenone derivative and an appropriate aldehyde or ketone.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the tetrahydropyran ring to a more oxidized form.
Reduction: Reduction reactions can target the chromenone moiety, potentially converting it to a dihydro derivative.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a lactone derivative, while reduction could produce a dihydrochromenone compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(tetrahydro-2H-pyran-4-ylmethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key Observations :
- The target compound shares the pyrano-chromen core with the dimethoxybenzyl analog , differing in the acetamide substituent (THP-4-ylmethyl vs. aromatic benzyl).
- Compounds like highlight the use of THP groups in enhancing solubility or bioavailability, though dual THP substitutions may increase steric hindrance.
- The furo-pyrano-pyridine derivative demonstrates broader fused-ring diversity but retains acetamide functionality, suggesting a common pharmacophore strategy.
Spectral Data and Physicochemical Properties
Table 2: Spectral and Physical Property Comparisons
Insights :
- The THP group in the target compound would exhibit multiplet signals between δ 3.3–4.0, similar to S1 .
- The dimethoxybenzyl analog may show distinct aromatic proton shifts (δ ~6.5–7.5) compared to the target compound’s aliphatic THP signals.
- The higher predicted pKa (~11.75) of suggests stronger basicity compared to typical acetamides, influenced by its fused-ring system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
